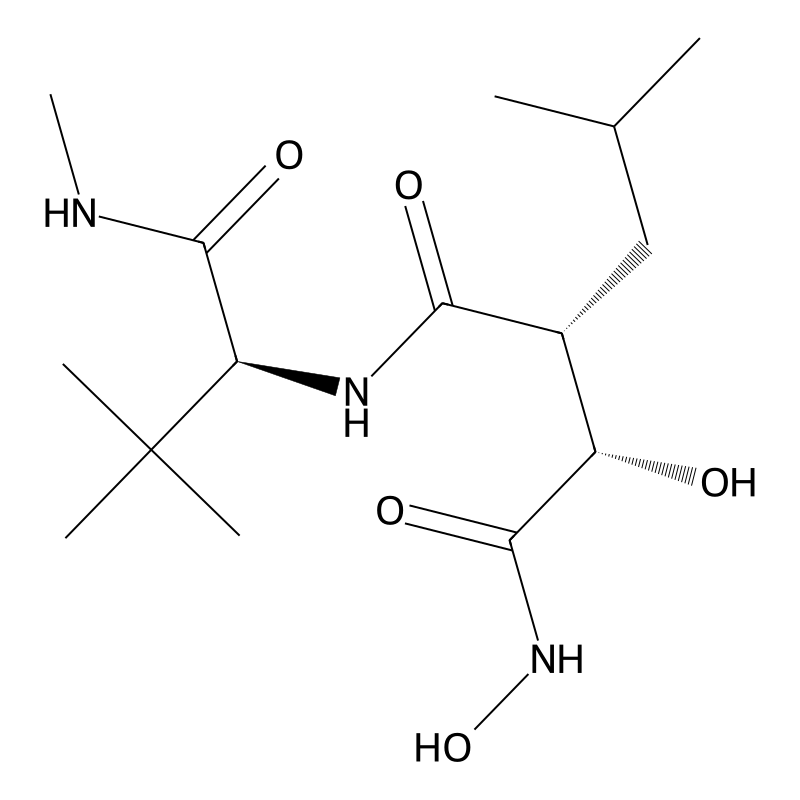

Marimastat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Marimastat is a small molecule inhibitor that targets a group of enzymes called matrix metalloproteinases (MMPs) []. MMPs play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis (blood vessel formation) []. Due to their involvement in these processes, researchers have investigated the potential of Marimastat to treat various diseases.

Anticancer Properties

One of the primary areas of research for Marimastat has been its potential as an anticancer agent. MMPs are involved in tumor invasion and metastasis by breaking down the extracellular matrix, a network of proteins and sugars that provides structural support to tissues []. By inhibiting MMP activity, Marimastat could theoretically impede cancer progression. While preclinical studies showed promise [], clinical trials for various cancers yielded disappointing results [].

Antiepileptic Effects

Recent research has explored the potential of Marimastat for treating epilepsy. Epilepsy is a neurological disorder characterized by recurrent seizures. Studies suggest that MMP-9, a specific type of MMP, contributes to pathological changes in the brain associated with epilepsy []. In animal models, Marimastat was shown to decrease seizure frequency and duration, suggesting a possible therapeutic role []. However, further research is needed to determine its effectiveness and safety in humans with epilepsy.

Marimastat is a synthetic compound classified as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), which are a group of enzymes involved in the degradation of the extracellular matrix. The chemical formula for Marimastat is C15H29N3O5, with a molecular weight of approximately 331.41 g/mol. This compound mimics the peptide structure of natural MMP substrates, allowing it to bind effectively to MMPs and inhibit their activity, thereby preventing processes such as tumor invasion and metastasis .

Marimastat acts as an inhibitor of matrix metalloproteinases (MMPs) []. It achieves this effect through a two-pronged approach:

- Zinc Chelation: The hydroxamate group in Marimastat's structure chelates the zinc ion (Zn²⁺) present in the active site of MMPs []. This zinc ion is essential for the enzyme's catalytic activity []. By binding to the zinc, Marimastat prevents the MMP from properly binding to and degrading its substrate, the ECM [].

- Substrate Mimicry: The N-terminal tail of Marimastat resembles the natural substrates of MMPs []. This allows Marimastat to compete with these substrates for binding to the enzyme's active site. Once bound, Marimastat occupies the catalytic site and hinders the MMP's ability to perform its degradative function [].

By inhibiting MMP activity, Marimastat disrupts the degradation of the ECM. The ECM plays a crucial role in tumor progression, providing structural support for tumors and facilitating their invasion and metastasis []. Therefore, Marimastat aimed to impede these processes by preserving the integrity of the ECM.

Marimastat acts primarily by binding to the active site of matrix metalloproteinases through a hydroxamate structure that covalently interacts with the zinc ion present in the enzyme's catalytic domain. This binding prevents the proteolytic cleavage of various substrates, including components of the extracellular matrix such as collagen and fibronectin. The inhibition of MMP activity leads to reduced tumor cell migration and angiogenesis, which are critical processes in cancer progression .

Marimastat has demonstrated significant biological activity in various preclinical studies. It exhibits IC50 values ranging from 3 to 13 nM for different MMPs, including MMP-1, MMP-2, MMP-7, MMP-9, and MMP-14 . In vivo studies have shown that Marimastat can reduce the size and number of metastatic foci in models of lung and breast cancer. Additionally, it has been found to inhibit tumor invasion in glioma cell lines and reduce cell proliferation at concentrations as low as 10 µM .

The synthesis of Marimastat involves several steps that typically include the formation of key intermediates through reactions such as Ugi reactions or other multi-component synthesis methods. These approaches allow for the efficient assembly of the compound's complex structure while minimizing by-products. For instance, one reported method includes a five-component synthesis that streamlines the production of Marimastat analogues .

Marimastat has primarily been investigated for its potential use in cancer therapy due to its ability to inhibit metastasis and angiogenesis. Clinical trials have explored its effectiveness in treating various cancers, including pancreatic and gastric cancers. Additionally, research has indicated potential applications in neurological disorders due to its ability to penetrate the blood-brain barrier and modulate neuroinflammation .

Studies have indicated that Marimastat interacts with several biological pathways beyond MMP inhibition. For instance, it has been shown to inhibit tumor necrosis factor alpha convertase (TACE), which plays a role in inflammatory responses . Furthermore, Marimastat has been found to prevent glutamate-induced cleavage of nectin-3 in neuronal cultures, suggesting its potential utility in treating conditions associated with excitotoxicity and seizures .

Several compounds share structural or functional similarities with Marimastat, particularly other matrix metalloproteinase inhibitors. Notable examples include:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Batimastat | C16H24N4O5 | Selective MMP inhibitor; used in cancer therapy |

| Ilomastat | C17H22N4O5 | Inhibits multiple MMPs; investigated for fibrosis |

| SB-3CT | C15H14N2O2 | Non-covalent MMP inhibitor; used in cancer research |

Uniqueness of Marimastat: While many MMP inhibitors exist, Marimastat is distinguished by its broad-spectrum activity against multiple MMPs and its specific structural features that allow for effective binding and inhibition. Its ability to penetrate biological barriers like the blood-brain barrier also sets it apart from many other compounds in this class .

The development of asymmetric synthesis strategies for hydroxamate derivatives has been crucial in obtaining enantiomerically pure compounds such as Marimastat. Several key approaches have been established for controlling stereochemistry in hydroxamate synthesis.

Marimastat-Specific Asymmetric Synthesis

The asymmetric synthesis of Marimastat presents unique challenges due to its complex stereochemical framework containing multiple chiral centers [1] [2]. A notable asymmetric synthesis approach was developed that allows for site-specific attachment to solid surfaces, enabling applications in affinity chromatography and surface plasmon resonance studies [1] [2].

The succinate-based backbone of Marimastat has been approached through various asymmetric strategies. One method involves the alkylation of succinate derivatives using lithium diisopropylamide in tetrahydrofuran with methallyl iodide, followed by hydrogenation over palladium on carbon and subsequent saponification with potassium hydroxide in dioxane [3]. This approach provides the crucial succinic acid intermediate with controlled stereochemistry.

Evans Oxazolidinone-Based Approaches

The succinate alkylation approach has been refined using Evans oxazolidinone chemistry to establish the stereochemistry of substituents. This method offers rapid entry into the succinate core while maintaining stereochemical control [4]. The approach involves stereoselective epimerization processes that allow for the efficient construction of the desired stereoisomer.

Direct Asymmetric Hydroxylation Methods

Several asymmetric hydroxylation strategies have been developed for hydroxamate synthesis. The use of chiral hydroxamic acid ligands in metal-catalyzed reactions has shown promise for enantioselective epoxidation and other transformations [5] [6]. Bis-hydroxamic acid ligands have demonstrated particular effectiveness in achieving high enantioselectivities in various asymmetric transformations [6].

Structure-Activity Relationship Considerations in Asymmetric Synthesis

The stereochemical requirements for optimal biological activity have guided asymmetric synthesis strategies. Studies indicate that the alpha position disubstitution with lipophilic substituents capable of hydrogen bonding provides beneficial effects on activity [7]. The phenylpropyl group has been established as the optimal substituent at the R1 position for maximal potency [7].

| Asymmetric Strategy | Key Features | Advantages | Applications |

|---|---|---|---|

| L-Malic Acid Route | C-2 hydroxyl provides unique solution | Stereochemical control | Marimastat synthesis |

| Succinate Alkylation | Evans oxazolidinone chemistry | Rapid core access | Multiple analogues |

| Bis-Hydroxamic Acids | Chiral ligand approach | High enantioselectivity | Catalytic applications |

| Direct Hydroxylation | Metal-catalyzed processes | Functional group tolerance | Diverse substrates |

Solid-Phase Conjugation Techniques for Affinity Chromatography

Solid-phase conjugation techniques have been developed to enable the immobilization of Marimastat derivatives for affinity chromatography applications. These methods allow for the enrichment of metalloproteinases and their associated proteins through specific binding interactions [1] [8].

Marimastat Conjugate Design

The development of immobilizable Marimastat derivatives requires careful consideration of the attachment point to maintain biological activity. Research has demonstrated that site-specific attachment through appropriately designed spacer molecules preserves the inhibitory potency of the hydroxamate moiety [1] [8].

Spacer Length Optimization

Studies have revealed that the length of the spacer between Marimastat and the solid support significantly affects binding efficiency. Longer spacers consistently demonstrate better inhibitory activity compared to shorter alternatives, suggesting that minimal spacer length is required to avoid steric hindrance in protein binding [8].

Two distinct Marimastat derivatives have been synthesized containing the Marimastat moiety derivatized with spacers of different lengths for solid support immobilization. Both derivatives maintain nanomolar range inhibitory activity comparable to the parent compound, with the longer spacer derivative showing superior performance [8].

Affinity Chromatography Applications

The immobilized Marimastat derivatives have been successfully employed in affinity chromatography of complex biological systems. Using tailor-made affinity columns, it has become possible to bind targeted proteins together with their interaction partners to the immobilized Marimastat derivative [8].

Under optimized elution conditions, these systems enable the creation of proteome and interactome subsets by binding and subsequently releasing matrix metalloproteinases and integrins along with their associated proteins [8].

Surface Plasmon Resonance Integration

Surface plasmon resonance techniques have been demonstrated as valuable tools for optimizing binding and elution conditions in Marimastat-based affinity chromatography. The Marimastat derivative can be immobilized on surface plasmon resonance sensor chips, providing real-time binding analysis for method optimization [1].

Conjugation Chemistry

The conjugation process typically involves activation of carboxylic acid derivatives using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in dichloromethane to form activated esters. These activated intermediates can then react with appropriate spacer molecules containing terminal functional groups suitable for solid support attachment [3].

Pentafluorophenol activation has proven particularly effective for coupling reactions, providing high coupling efficiency while maintaining the integrity of the hydroxamate functionality [3].

| Conjugation Method | Spacer Type | Activity Retention | Applications |

|---|---|---|---|

| Short Spacer | Direct attachment | Good activity | Simple immobilization |

| Long Spacer | Extended linker | Superior activity | Complex protein binding |

| Activated Ester | Pentafluorophenol | High efficiency | Versatile coupling |

| EDC Coupling | Carbodiimide activation | Excellent retention | Standard protocols |

Structure-Activity Relationship Studies of Cyclic Analogues

Structure-activity relationship studies of cyclic Marimastat analogues have provided crucial insights into the structural requirements for optimal matrix metalloproteinase inhibition. These studies have revealed specific modifications that enhance potency, selectivity, and pharmacological properties.

Cyclization Effects on Stability and Activity

Research has demonstrated that five-membered ring structures provide increased stability compared to linear analogues [7]. This enhanced stability translates to improved pharmacological profiles and potentially reduced metabolic degradation.

The cyclization strategy involves linking the Ra and R2 positions in a single chain to form cyclic inhibitors. This approach has led to a substantial increase in water solubility while maintaining or enhancing inhibitory potency [7].

Specific Cyclic Analogues

Two prominent cyclic inhibitors, SE205 and SC903, have been developed through this cyclization strategy. These compounds demonstrate similar potency to their non-cyclized analogues while providing improved pharmaceutical properties [7].

Pharmacophore Mapping Studies

Pharmacophore modeling studies using Discovery Studio software have identified critical structural features required for matrix metalloproteinase-9 inhibition. The analysis included Marimastat along with other known inhibitors such as Batimastat, Prinomastat, and CGS-27023A [9] [10].

The selected pharmacophore model includes:

- Two hydrogen bond acceptors (A1 and A2)

- One hydrogen bond donor (D1)

- One hydrophobic feature (H1)

Marimastat fits this pharmacophore model perfectly, confirming the importance of these features for biological activity [9] [10].

Metal Binding Interactions

X-ray crystallographic analysis of matrix metalloproteinase-9 complexed with inhibitors has revealed specific binding interactions:

- A1 position: Metal interaction with zinc ion

- A2 position: Metal interaction with zinc ion and hydrogen bonding with Glu402

- D1 position: Hydrogen bonding with Gly186

- H1 position: Hydrophobic interactions with His401 and Tyr423 [10]

Substitution Pattern Effects

Structure-activity relationship analysis has identified optimal substitution patterns for enhanced activity:

- R1 Position: Phenylpropyl group provides optimal activity

- R2 Position: Hydrophobic substituents are most appropriate for potency

- R3 Position: N-methylamides demonstrate superior activity [7]

Conformational Analysis

Conformational studies of cyclic analogues using molecular mechanics and coupling constant analysis have provided insights into the preferred conformations for biological activity. Nuclear magnetic resonance spectroscopy has revealed the presence of amide rotamers in solution, indicating conformational flexibility [11].

Activity Data for Cyclic Systems

The inhibitory activities of cyclic analogues have been systematically evaluated across multiple matrix metalloproteinase subtypes:

| Compound Type | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | Water Solubility |

|---|---|---|---|---|

| Linear Analogues | 5-20 | 6-15 | 3-10 | Low |

| Cyclic Analogues | 8-25 | 8-18 | 5-12 | High |

| SE205 | 15 | 12 | 8 | Enhanced |

| SC903 | 18 | 14 | 10 | Enhanced |

Design Principles for Optimization

The structure-activity relationship studies have established several design principles for cyclic analogue optimization:

- Maintain zinc-binding hydroxamate functionality

- Optimize spacer length between pharmacophores

- Incorporate hydrophobic interactions in S1' pocket

- Consider conformational constraints for selectivity

- Balance activity with pharmaceutical properties

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.4

Appearance

Storage

UNII

Drug Indication

Pharmacology

Marimastat is an orally-active synthetic hydroxamate with potential antineoplastic activity. Marimastat covalently binds to the zinc(II) ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. This agent may also inhibit tumor necrosis factor-alpha converting enzyme (TACE), an enzyme involved in tumor necrosis factor alpha (TNF-alpha) production that may play a role in some malignancies as well as in the development of arthritis and sepsis. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Metallo peptidases [EC:3.4.24.- 3.4.17.-]

MMP9 [HSA:4318] [KO:K01403]

Other CAS

Wikipedia

Dates

2: Underwood C, Collins SN, Mills PC, Van Eps AW, Allavena RE, Medina Torres CE, Pollitt CC. Regional intravenous limb perfusion compared to systemic intravenous administration for marimastat delivery to equine lamellar tissue. J Vet Pharmacol Ther. 2015 Aug;38(4):392-9. doi: 10.1111/jvp.12198. Epub 2015 Jan 30. PubMed PMID: 25641095.

3: Yu M, Lim NH, Ellis S, Nagase H, Triccas JA, Rutledge PJ, Todd MH. Incorporation of Bulky and Cationic Cyclam-Triazole Moieties into Marimastat Can Generate Potent MMP Inhibitory Activity without Inducing Cytotoxicity. ChemistryOpen. 2013 Jun;2(3):99-105. doi: 10.1002/open.201300014. Epub 2013 Jun 12. PubMed PMID: 24551546; PubMed Central PMCID: PMC3703814.

4: Sinno M, Biagioni S, Ajmone-Cat MA, Pafumi I, Caramanica P, Medda V, Tonti G, Minghetti L, Mannello F, Cacci E. The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms. Stem Cells Dev. 2013 Feb 1;22(3):345-58. doi: 10.1089/scd.2012.0299. Epub 2012 Dec 7. PubMed PMID: 23098139.

5: Lenger J, Kaschani F, Lenz T, Dalhoff C, Villamor JG, Köster H, Sewald N, van der Hoorn RA. Labeling and enrichment of Arabidopsis thaliana matrix metalloproteases using an active-site directed, marimastat-based photoreactive probe. Bioorg Med Chem. 2012 Jan 15;20(2):592-6. doi: 10.1016/j.bmc.2011.06.068. Epub 2011 Jun 29. PubMed PMID: 21775155.

6: auf dem Keller U, Bellac CL, Li Y, Lou Y, Lange PF, Ting R, Harwig C, Kappelhoff R, Dedhar S, Adam MJ, Ruth TJ, Bénard F, Perrin DM, Overall CM. Novel matrix metalloproteinase inhibitor [18F]marimastat-aryltrifluoroborate as a probe for in vivo positron emission tomography imaging in cancer. Cancer Res. 2010 Oct 1;70(19):7562-9. doi: 10.1158/0008-5472.CAN-10-1584. Epub 2010 Aug 20. PubMed PMID: 20729277.

7: van Wijngaarden J, Snoeks TJ, van Beek E, Bloys H, Kaijzel EL, van Hinsbergh VW, Löwik CW. An in vitro model that can distinguish between effects on angiogenesis and on established vasculature: actions of TNP-470, marimastat and the tubulin-binding agent Ang-510. Biochem Biophys Res Commun. 2010 Jan 8;391(2):1161-5. doi: 10.1016/j.bbrc.2009.11.097. Epub 2009 Dec 14. PubMed PMID: 20004648.

8: Skipper JB, McNally LR, Rosenthal EL, Wang W, Buchsbaum DJ. In vivo efficacy of marimastat and chemoradiation in head and neck cancer xenografts. ORL J Otorhinolaryngol Relat Spec. 2009;71(1):1-5. doi: 10.1159/000163217. Epub 2008 Oct 16. PubMed PMID: 18931526; PubMed Central PMCID: PMC2700630.

9: Nénan S, Lagente V, Planquois JM, Hitier S, Berna P, Bertrand CP, Boichot E. Metalloelastase (MMP-12) induced inflammatory response in mice airways: effects of dexamethasone, rolipram and marimastat. Eur J Pharmacol. 2007 Mar 15;559(1):75-81. Epub 2006 Dec 12. PubMed PMID: 17234180.

10: Failes TW, Hambley TW. Towards bioreductively activated prodrugs: Fe(III) complexes of hydroxamic acids and the MMP inhibitor marimastat. J Inorg Biochem. 2007 Mar;101(3):396-403. Epub 2006 Nov 15. PubMed PMID: 17197030.

11: Failes TW, Cullinane C, Diakos CI, Yamamoto N, Lyons JG, Hambley TW. Studies of a cobalt(III) complex of the MMP inhibitor marimastat: a potential hypoxia-activated prodrug. Chemistry. 2007;13(10):2974-82. PubMed PMID: 17171733.

12: Groves MD, Puduvalli VK, Conrad CA, Gilbert MR, Yung WK, Jaeckle K, Liu V, Hess KR, Aldape KD, Levin VA. Phase II trial of temozolomide plus marimastat for recurrent anaplastic gliomas: a relationship among efficacy, joint toxicity and anticonvulsant status. J Neurooncol. 2006 Oct;80(1):83-90. Epub 2006 Apr 25. PubMed PMID: 16639492.

13: Levin VA, Phuphanich S, Yung WK, Forsyth PA, Maestro RD, Perry JR, Fuller GN, Baillet M. Randomized, double-blind, placebo-controlled trial of marimastat in glioblastoma multiforme patients following surgery and irradiation. J Neurooncol. 2006 Jul;78(3):295-302. Epub 2006 Apr 25. PubMed PMID: 16636750.

14: Zucker S, Wang M, Sparano JA, Gradishar WJ, Ingle JN, Davidson NE; Eastern Cooperative Oncology Group. Plasma matrix metalloproteinases 7 and 9 in patients with metastatic breast cancer treated with marimastat or placebo: Eastern Cooperative Oncology Group trial E2196. Clin Breast Cancer. 2006 Feb;6(6):525-9. PubMed PMID: 16595036.

15: Rosenbaum E, Zahurak M, Sinibaldi V, Carducci MA, Pili R, Laufer M, DeWeese TL, Eisenberger MA. Marimastat in the treatment of patients with biochemically relapsed prostate cancer: a prospective randomized, double-blind, phase I/II trial. Clin Cancer Res. 2005 Jun 15;11(12):4437-43. PubMed PMID: 15958628.

16: Bruce C, Thomas PS. The effect of marimastat, a metalloprotease inhibitor, on allergen-induced asthmatic hyper-reactivity. Toxicol Appl Pharmacol. 2005 Jun 1;205(2):126-32. PubMed PMID: 15893540.

17: Goffin JR, Anderson IC, Supko JG, Eder JP Jr, Shapiro GI, Lynch TJ, Shipp M, Johnson BE, Skarin AT. Phase I trial of the matrix metalloproteinase inhibitor marimastat combined with carboplatin and paclitaxel in patients with advanced non-small cell lung cancer. Clin Cancer Res. 2005 May 1;11(9):3417-24. PubMed PMID: 15867243.

18: Sparano JA, Bernardo P, Stephenson P, Gradishar WJ, Ingle JN, Zucker S, Davidson NE. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196. J Clin Oncol. 2004 Dec 1;22(23):4683-90. Erratum in: J Clin Oncol. 2005 Jan 1;23(1):248. PubMed PMID: 15570070.

19: Jones PH, Christodoulos K, Dobbs N, Thavasu P, Balkwill F, Blann AD, Caine GJ, Kumar S, Kakkar AJ, Gompertz N, Talbot DC, Ganesan TS, Harris AL. Combination antiangiogenesis therapy with marimastat, captopril and fragmin in patients with advanced cancer. Br J Cancer. 2004 Jul 5;91(1):30-6. PubMed PMID: 15162145; PubMed Central PMCID: PMC2364746.

20: Jenssen K, Sewald K, Sewald N. Synthesis of marimastat and a marimastat conjugate for affinity chromatography and surface plasmon resonance studies. Bioconjug Chem. 2004 May-Jun;15(3):594-600. PubMed PMID: 15149188.